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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for α-D-Idofuranose is not readily available in

public spectral databases or peer-reviewed literature. This guide provides expected

spectroscopic characteristics based on data from analogous furanose-containing

carbohydrates. The experimental protocols detailed below are generalized for the analysis of a

compound of this nature.

Introduction to α-D-Idofuranose
α-D-Idofuranose is a monosaccharide, a five-membered ring (furanose) form of the hexose

sugar, D-idose. While the pyranose (six-membered ring) form of D-idose is more common, the

furanose isomer plays a role in the overall equilibrium of D-idose in solution. The structural

elucidation of such carbohydrates is heavily reliant on a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected data from these

analyses and the methodologies to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of organic

molecules, including the stereochemistry and connectivity of atoms. For α-D-Idofuranose, both

¹H and ¹³C NMR would be essential for its characterization.
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Expected ¹H NMR Data
The proton NMR spectrum of a furanose can be complex due to the flexibility of the five-

membered ring, leading to potential signal overlap. However, certain chemical shift ranges are

characteristic of the protons in such a structure.

Table 1: Expected ¹H NMR Chemical Shifts for α-D-Idofuranose (in D₂O)

Proton
Expected Chemical
Shift (ppm)

Expected
Multiplicity

Expected Coupling
Constants (J, Hz)

H-1 5.0 - 5.5 Doublet J1,2 ≈ 3-5

H-2 4.0 - 4.5 Multiplet -

H-3 4.0 - 4.5 Multiplet -

H-4 4.0 - 4.5 Multiplet -

H-5 3.7 - 4.2 Multiplet -

H-6a 3.5 - 3.9 Multiplet -

H-6b 3.5 - 3.9 Multiplet -

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP). The exact

values can vary based on solvent, temperature, and pH.

Expected ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each

unique carbon atom gives a distinct signal.

Table 2: Expected ¹³C NMR Chemical Shifts for α-D-Idofuranose (in D₂O)
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Carbon Expected Chemical Shift (ppm)

C-1 95 - 105

C-2 70 - 80

C-3 70 - 80

C-4 75 - 85

C-5 65 - 75

C-6 60 - 65

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP). The anomeric

carbon (C-1) is typically the most downfield signal in the furanose ring.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of deuterium oxide (D₂O).

Add a small amount of an internal standard, such as 3-(trimethylsilyl)-1-propanesulfonic acid

sodium salt (DSS) or sodium 4,4-dimethyl-4-silapentane-1-sulfonate (TSP), for chemical shift

referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30° pulse

angle, a relaxation delay of 2 seconds, and 16-64 scans.

Acquire a 1D ¹³C NMR spectrum with proton decoupling. Typical parameters include a 30°

pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio (e.g., 1024 or more).
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To aid in signal assignment, two-dimensional (2D) NMR experiments such as COSY

(Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum

Coherence) for one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond

Correlation) for long-range ¹H-¹³C correlations should be performed.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For α-D-

Idofuranose, the spectrum is expected to be dominated by absorptions from the hydroxyl and

C-O bonds.

Expected IR Absorption Bands
Table 3: Expected Characteristic IR Absorption Bands for α-D-Idofuranose

Wavenumber (cm⁻¹) Functional Group Description of Vibration

3600 - 3200 (broad) O-H Stretching (hydrogen-bonded)

3000 - 2850 C-H Stretching

~1460 C-H Bending

1200 - 950 C-O Stretching (ether and alcohol)

Note: The region between 1500 cm⁻¹ and 500 cm⁻¹ is known as the "fingerprint region" and

contains complex vibrations that are unique to the specific molecule.

Experimental Protocol for FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the dry carbohydrate sample with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[1]

Place the mixture into a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.[1]

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Fragmentation patterns can also offer structural clues.

Expected Mass Spectrometry Data
For a non-volatile compound like α-D-Idofuranose, a soft ionization technique such as

Electrospray Ionization (ESI) is typically used.

Table 4: Expected Mass Spectrometry Data for α-D-Idofuranose

Parameter Expected Value Ionization Mode

Molecular Formula C₆H₁₂O₆ -

Molecular Weight 180.16 g/mol -

[M+H]⁺ m/z 181.07 Positive ESI

[M+Na]⁺ m/z 203.05 Positive ESI

[M-H]⁻ m/z 179.05 Negative ESI

Note: The fragmentation of monosaccharides in the gas phase can be complex, often involving

multiple dehydration steps and cross-ring cleavages.[2] The observed fragments will depend on

the collision energy used in tandem MS (MS/MS) experiments.
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Experimental Protocol for Mass Spectrometry
Sample Preparation:

Dissolve a small amount of the carbohydrate sample (e.g., 1 mg/mL) in a suitable solvent

system, such as a mixture of water and acetonitrile or methanol.

The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide

(for negative ion mode) can aid in ionization.

Instrumentation and Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Use an electrospray ionization (ESI) source.

Acquire a full scan mass spectrum to determine the molecular weight and identify adducts.

Perform tandem mass spectrometry (MS/MS) on the parent ion of interest (e.g., [M+H]⁺ or

[M+Na]⁺) to obtain fragmentation information. This involves isolating the parent ion and

subjecting it to collision-induced dissociation (CID).

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

carbohydrate such as α-D-Idofuranose.
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Caption: General workflow for the spectroscopic analysis of a carbohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15177625#spectroscopic-data-for-alpha-d-
idofuranose-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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